molecular formula C12H14N2O3 B3215377 Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate CAS No. 1160490-12-9

Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate

Cat. No.: B3215377
CAS No.: 1160490-12-9
M. Wt: 234.25 g/mol
InChI Key: AQUQZGSKAILDLA-UHFFFAOYSA-N
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Description

Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate is a synthetic organic compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate typically involves the reaction of 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate. This intermediate is then subjected to further reactions to introduce the ethyl(methyl)amino group and the methyl ester functionality .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may induce apoptosis in cancer cells by increasing caspase 3 expression and down-regulating Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

  • 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid
  • Benzoxazole analogues with different substituents

Uniqueness

Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl(methyl)amino group and a methyl ester functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-14(2)12-13-9-6-5-8(11(15)16-3)7-10(9)17-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQZGSKAILDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218501
Record name Methyl 2-(ethylmethylamino)-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160490-12-9
Record name Methyl 2-(ethylmethylamino)-6-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160490-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(ethylmethylamino)-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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